2-Chloro-4-ethoxy-3-fluoropyridine

Lipophilicity Polar Surface Area Drug-likeness

2-Chloro-4-ethoxy-3-fluoropyridine (CAS 1184172-58-4) is a trisubstituted heterocyclic building block belonging to the pyridine family. Its molecular formula is C7H7ClFNO with a molecular weight of 175.59 g/mol.

Molecular Formula C7H7ClFNO
Molecular Weight 175.59 g/mol
Cat. No. B11824540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethoxy-3-fluoropyridine
Molecular FormulaC7H7ClFNO
Molecular Weight175.59 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=NC=C1)Cl)F
InChIInChI=1S/C7H7ClFNO/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2H2,1H3
InChIKeyWISAYIWXTNDOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethoxy-3-fluoropyridine Procurement Guide: Core Physicochemical and Structural Profile


2-Chloro-4-ethoxy-3-fluoropyridine (CAS 1184172-58-4) is a trisubstituted heterocyclic building block belonging to the pyridine family. Its molecular formula is C7H7ClFNO with a molecular weight of 175.59 g/mol [1]. The compound features a pyridine ring with a chlorine atom at the 2-position, an ethoxy group at the 4-position, and a fluorine atom at the 3-position [1]. Its calculated physicochemical properties include an XlogP of 2.3 and a topological polar surface area (TPSA) of 22.1 Ų, indicating moderate lipophilicity and polarity [1]. This substitution pattern confers distinct reactivity and potential for further functionalization, making it a valuable intermediate in medicinal chemistry and agrochemical research [1].

Why 2-Chloro-4-ethoxy-3-fluoropyridine Cannot Be Replaced by Closely Related Analogs


The unique combination of three distinct substituents on the pyridine ring—a 2-chloro, 3-fluoro, and 4-ethoxy group—imparts a specific electronic and steric environment that cannot be replicated by any single analog lacking one or more of these functionalities. Substituting this compound with a related molecule, such as 2-chloro-4-ethoxypyridine (lacking the 3-fluoro group) or 2-chloro-3-fluoropyridine (lacking the 4-ethoxy group), fundamentally alters the lipophilicity, polarity, and potential for regioselective functionalization, which can derail downstream synthetic routes or compromise biological activity in structure-activity relationship (SAR) studies. The following quantitative evidence underscores why precise chemical identity matters and why generic substitution is not a viable option for projects requiring this exact substitution pattern.

2-Chloro-4-ethoxy-3-fluoropyridine: Quantitative Differentiation Evidence vs. Key Analogs


Comparative Lipophilicity and Polarity Profile: A Balanced LogP/TPSA Profile Distinct from Non-Fluorinated and Non-Ethoxylated Analogs

2-Chloro-4-ethoxy-3-fluoropyridine exhibits a calculated XlogP of 2.3 and a TPSA of 22.1 Ų [1]. In contrast, the non-fluorinated analog 2-chloro-4-ethoxypyridine has a reported LogP of 2.13-2.43 and a nearly identical TPSA of 22.12 Ų [2]. The fluorine-containing analog 2-chloro-3-fluoropyridine, lacking the 4-ethoxy group, shows a lower LogP of 1.87 and a substantially reduced TPSA of 12.89 Ų . This positions the target compound with a lipophilicity that is ~0.4 log units higher than the dichloro-fluoro analog but ~0.17 log units lower than the non-fluorinated ethoxy analog, while maintaining a higher polar surface area than the simpler fluoro-chloro pyridine. This balanced profile may offer a distinct advantage in optimizing membrane permeability and solubility for drug discovery campaigns.

Lipophilicity Polar Surface Area Drug-likeness Physicochemical Properties

Orthogonal Reactivity: Selective Nucleophilic Aromatic Substitution at the 2-Chloro Position Enabled by Electron-Withdrawing Substituents

The 2-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the adjacent 3-fluoro group . A fundamental study on the reactivity of 2-halopyridines with sodium ethoxide in ethanol at 25°C demonstrated that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine [1]. This class-level inference suggests that while the 2-chloro group in the target compound will undergo SNAr, the rate will be moderated compared to a hypothetical 2-fluoro analog. Critically, the presence of the 3-fluoro group, through its inductive effect, further polarizes the C-Cl bond, potentially enhancing the reaction rate at the 2-position while leaving the 4-ethoxy group intact. This allows for a highly regioselective functionalization strategy where the 2-chloro group can be displaced under controlled conditions, leaving the 3-fluoro and 4-ethoxy substituents as permanent, property-modulating handles .

Nucleophilic Aromatic Substitution SNAr Regioselectivity Synthetic Utility

Potential Kinase Inhibition Profile: Evidence from Analogous Fluoropyridine Scaffolds

While direct biological data for 2-chloro-4-ethoxy-3-fluoropyridine are limited, the broader class of fluoropyridines is well-represented in kinase inhibitor research. For instance, a compound containing a 2-chloro-3-fluoropyridine motif (CHEMBL4067592) demonstrated an IC50 of 130 nM against PI3Kgamma in a radiometric assay [1]. Separately, a 2-chloro-5-fluoropyridine analog was reported to have cytotoxic activity against A549 and A2780 cancer cell lines with IC50 values of 0.3 μM and 1.2 μM, respectively . These data points from structurally related compounds suggest that the 2-chloro-3-fluoropyridine core, which is present in the target molecule, is a privileged scaffold for engaging kinase targets. The addition of the 4-ethoxy group in the target compound introduces a new vector for modulating binding affinity and selectivity, potentially enhancing interactions with hydrophobic pockets or altering the molecule's overall conformation.

Kinase Inhibition PI3Kgamma FLT3 Structure-Activity Relationship

Metabolic Stability Advantage Conferred by the 3-Fluoro Substituent

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to improved pharmacokinetic profiles . In the context of pyridine scaffolds, late-stage C4-fluorination has been shown to improve both metabolic stability and target affinity [1]. 2-Chloro-4-ethoxy-3-fluoropyridine features a fluorine atom at the 3-position of the pyridine ring, a position known to influence electronic properties and potentially block metabolic hotspots. While no direct metabolic stability data exists for this specific compound, this class-level advantage is a key differentiator when compared to non-fluorinated analogs like 2-chloro-4-ethoxypyridine. The presence of fluorine is expected to confer a higher degree of metabolic robustness, making it a more attractive building block for lead optimization where improving half-life and reducing clearance are critical goals.

Metabolic Stability Fluorine Chemistry Cytochrome P450 Drug Metabolism

2-Chloro-4-ethoxy-3-fluoropyridine: High-Value Application Scenarios Based on Evidence


Lead Optimization in Kinase Inhibitor Programs

The compound's potential to engage kinase targets, as suggested by activity in related 2-chloro-3-fluoropyridine analogs (IC50 of 130 nM against PI3Kgamma) [1], makes it a compelling starting point for developing novel kinase inhibitors. Its unique substitution pattern allows for systematic exploration of SAR around the 2-, 3-, and 4-positions of the pyridine ring. The 2-chloro group serves as a synthetic handle for introducing diverse amines or other nucleophiles, while the 3-fluoro group provides a metabolic stability advantage [2]. The 4-ethoxy group offers a vector for modulating lipophilicity and target interactions. Procurement of this specific intermediate is justified for teams aiming to build focused kinase inhibitor libraries.

Synthesis of Complex, Densely Functionalized Pyridines via Regioselective SNAr

The orthogonal reactivity of 2-chloro-4-ethoxy-3-fluoropyridine enables a controlled, stepwise functionalization strategy. The activated 2-chloro group can be selectively displaced via nucleophilic aromatic substitution under mild conditions [3], while the 3-fluoro and 4-ethoxy groups remain unaffected. This allows chemists to install a first functional group at the 2-position, followed by potential further transformations at other sites using different reaction manifolds (e.g., cross-coupling or directed metalation). This level of synthetic control is not possible with less substituted or differently substituted pyridine analogs, making this compound a strategically valuable building block for constructing complex molecular architectures for medicinal chemistry and materials science applications.

Physicochemical Property Modulation in Drug Design

The distinct LogP (2.3) and TPSA (22.1 Ų) profile of 2-chloro-4-ethoxy-3-fluoropyridine, compared to analogs like 2-chloro-3-fluoropyridine (LogP 1.87, TPSA 12.89 Ų) and 2-chloro-4-ethoxypyridine (LogP ~2.13-2.43) [4], provides a precise tool for fine-tuning the lipophilicity and polarity of lead compounds. In multiparameter optimization, small differences in LogP and TPSA can have a significant impact on ADME properties, including membrane permeability, solubility, and plasma protein binding. Procuring this specific compound allows medicinal chemists to access a distinct region of chemical space that is not accessible with other commercially available pyridine building blocks, facilitating the optimization of drug-like properties.

Agrochemical Intermediate for Novel Crop Protection Agents

Fluorinated pyridines are a privileged scaffold in agrochemical discovery, with numerous commercial herbicides and fungicides containing this motif. 2-Chloro-4-ethoxy-3-fluoropyridine's combination of halogen and alkoxy substituents offers a unique starting point for developing new active ingredients. The chlorine atom can be used for further diversification, while the fluorine and ethoxy groups contribute to the overall physicochemical profile, potentially enhancing foliar uptake, translocation, and metabolic stability in plants and target pests. Its procurement is therefore strategically relevant for agrochemical R&D programs seeking to expand their chemical space and identify novel modes of action.

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